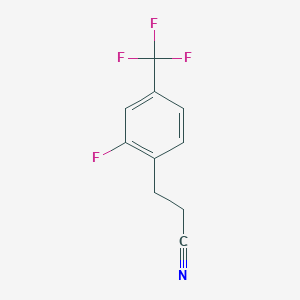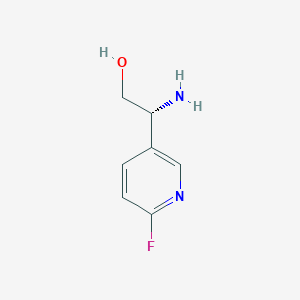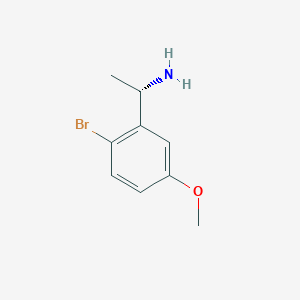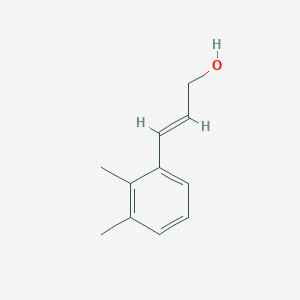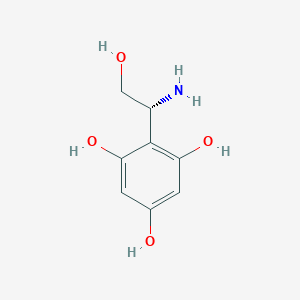
n-Methyl-4-(thiophen-3-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-4-(thiophen-3-yl)butan-1-amine is an organic compound with the molecular formula C9H15NS It consists of a thiophene ring attached to a butan-1-amine chain with a methyl group substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-4-(thiophen-3-yl)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Attachment of the Butan-1-amine Chain: The thiophene ring is then reacted with a butan-1-amine precursor under suitable conditions to form the desired compound.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-4-(thiophen-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
n-Methyl-4-(thiophen-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Methyl-4-(thiophen-3-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene ring and an alkyl amine substituent.
Thiophene-2-carboxylic acid: A derivative of thiophene with a carboxylic acid group.
Uniqueness
n-Methyl-4-(thiophen-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a butan-1-amine chain and a methyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H15NS |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
N-methyl-4-thiophen-3-ylbutan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-10-6-3-2-4-9-5-7-11-8-9/h5,7-8,10H,2-4,6H2,1H3 |
InChI Key |
VWCYLPOHBCLRKH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


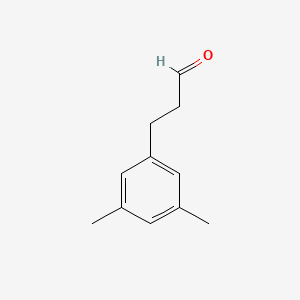
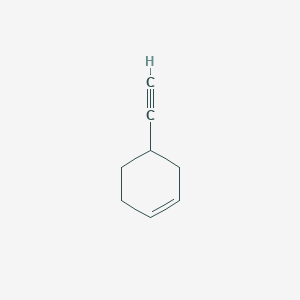
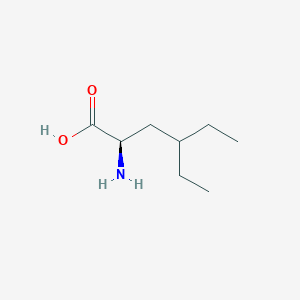
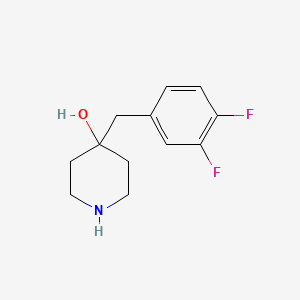
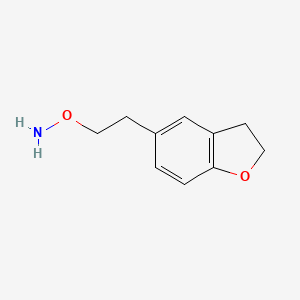
![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
